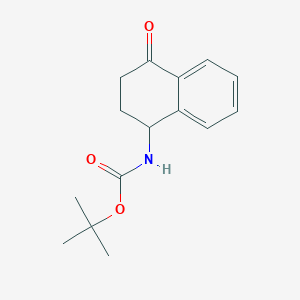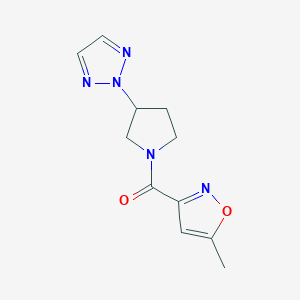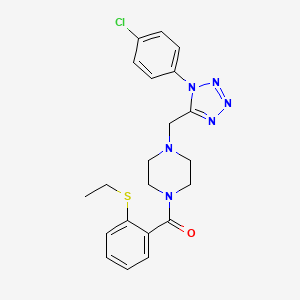
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings would give the molecule a rigid, cyclic structure, while the ethylthio and ketone groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various reactions, including nucleophilic substitution and reduction . The piperazine ring could also engage in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
One study explores the molecular interactions of a cannabinoid receptor antagonist, highlighting the analysis around pyrazole substituents and their steric binding interactions, which could be relevant for understanding the binding affinities of similar compounds (Shim et al., 2002).
Antimicrobial Activity
Research on pyridine derivatives, including the synthesis and evaluation of antimicrobial activities, suggests that structurally related compounds can exhibit variable and modest activity against bacteria and fungi. This highlights the potential for similar compounds to be used in antimicrobial studies (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with related structures, offering insights into their potential applications in medicinal chemistry and material science. For example, the synthesis and biological screening of imidazoline derivatives have been reported, indicating their evaluation against bacterial and fungal strains (Guna, Patolia, Patel, & Purohit, 2009).
Anticancer Activity
Compounds bearing the pyrazole moiety have been synthesized and characterized, with some evaluated for their in vitro antimicrobial and anticancer activities. This suggests the potential utility of structurally similar compounds in the development of new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Theoretical and Computational Studies
Theoretical and computational studies, such as density functional theory (DFT) calculations and docking studies, are used to predict the structure, stability, and biological activity of similar compounds. These approaches can aid in understanding the interactions of these compounds with biological targets and their potential applications in drug design (Shahana & Yardily, 2020).
Chemical Sensing and Environmental Monitoring
Research on derivatives of tetraphenylethene illustrates their application in chemical sensing and environmental monitoring due to their aggregation-induced emission properties and responsiveness to multiple stimuli. This highlights the broader applicability of structurally related compounds in sensing technologies (Wang et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety are known to interact with various receptors and enzymes in organisms . For instance, piperazine derivatives have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It’s worth noting that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . Tetrazole can also interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
For instance, some piperazine derivatives have been found to inhibit glutathione peroxidase 4 (GPX4), an important selenoenzyme that protects cells from ferroptosis caused by iron catalyzed formation of free radicals from lipid peroxides .
Pharmacokinetics
It’s worth noting that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
For instance, some piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its chemical reactivity, potential applications, and biological activity. For example, it could be tested for activity against various biological targets, or its chemical properties could be modified to enhance its performance .
Eigenschaften
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6OS/c1-2-30-19-6-4-3-5-18(19)21(29)27-13-11-26(12-14-27)15-20-23-24-25-28(20)17-9-7-16(22)8-10-17/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYSGYRAPHHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)



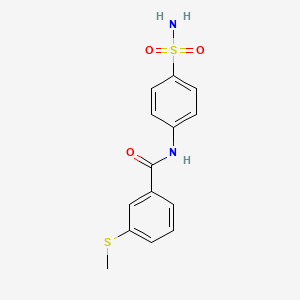

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2876688.png)

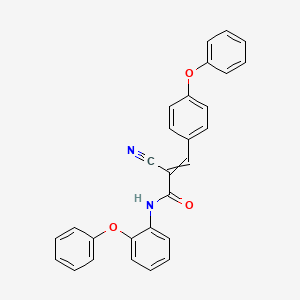
![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
